molecular formula C14H10ClNO2S B14335269 1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- CAS No. 106975-69-3

1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-

Cat. No.: B14335269
CAS No.: 106975-69-3
M. Wt: 291.8 g/mol
InChI Key: NBKDKJZMDRQMHJ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a chloromethyl group attached to a thienyl (thiophene) ring, which is further connected to the isoindole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzyl azides with α-aryldiazoesters in the presence of a rhodium catalyst can yield isoindoles . Another method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative and dephosphonative steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted isoindole derivatives.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- involves its interaction with specific molecular targets. For instance, as a CK2 inhibitor, the compound binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects in cancer and other diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl-thienyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

CAS No.

106975-69-3

Molecular Formula

C14H10ClNO2S

Molecular Weight

291.8 g/mol

IUPAC Name

2-[[5-(chloromethyl)thiophen-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C14H10ClNO2S/c15-7-9-5-6-10(19-9)8-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-6H,7-8H2

InChI Key

NBKDKJZMDRQMHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)CCl

Origin of Product

United States

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